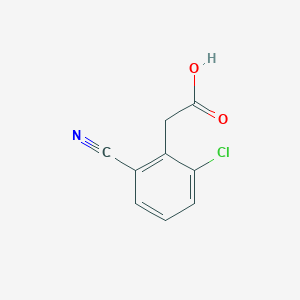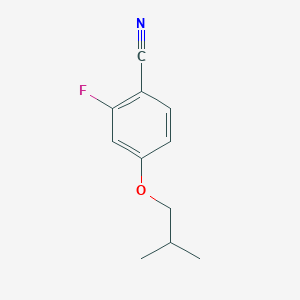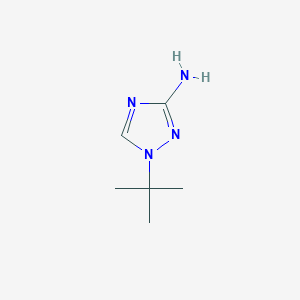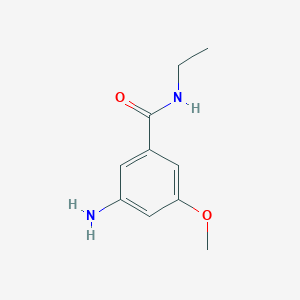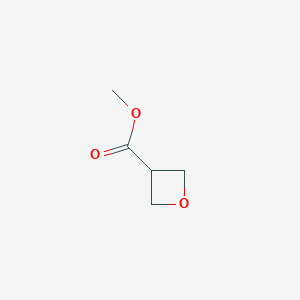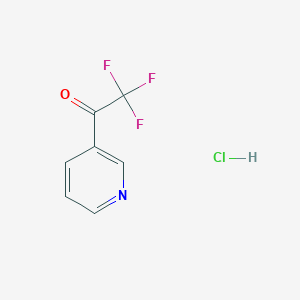
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride
Übersicht
Beschreibung
“2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1588441-22-8 . It has a molecular weight of 211.57 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for “2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride” is 1S/C7H4F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
- Synthesis of Phosphorus Compounds : A practical route for synthesizing phosphorus compounds containing trifluoromethyl groups involves one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acid like 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone. This method simplifies the preparation of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).
Biochemical Applications
- Fluoro‐Boron Complexes as Biocides : The synthesis and biological properties of difluoroboron(III) compounds, using ligands prepared by condensation with compounds like 1-(pyridin-2-yl)ethanone, have shown potential as fungicides and bactericides. These complexes demonstrate significant growth inhibiting potential against various pathogens (Saxena & Singh, 1994).
Antimicrobial Research
- Synthesis and Antimicrobial Activity : Compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, synthesized from 2-(pyridine-2-ylamino)acetohydrazide, have shown significant antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Material Science and Fluorescence Studies
- Environmental Fluorophore-Based Nicotinonitriles : Through multicomponent domino reactions, nicotinonitriles incorporating pyrene and fluorene moieties have been synthesized. These compounds, with strong blue-green fluorescence emission, are promising for various applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Agricultural and Plant Research
- Antifungal and Plant Growth Activities : The synthesis of 1H-1,2,4-triazole derivatives containing pyridine moiety has shown that these compounds possess antifungal and plant growth regulatory activities, which can be significant in agricultural research (Liu, Tao, Dai, Jin, & Fang, 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKRBYFNNXDHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



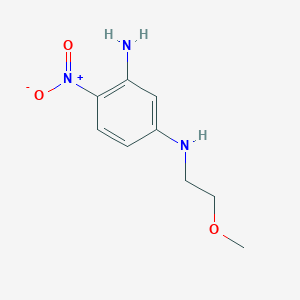

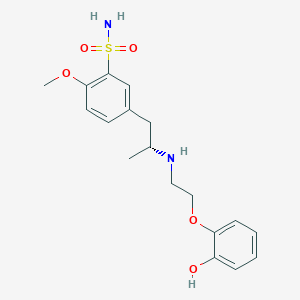
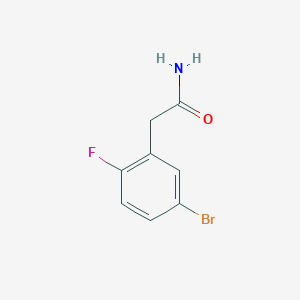




![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)
